4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- is a heterocyclic compound belonging to the benzazepine class. This compound features a seven-membered ring fused with a benzene ring, characterized by the presence of a carbonyl group at the 4-position and a tetrahydro configuration. Benzazepines are noted for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and medicinal chemistry. It is often synthesized in laboratory settings for research purposes.
4H-1-Benzazepin-4-one is classified under:
The synthesis of 4H-1-Benzazepin-4-one typically involves several approaches, including cyclization reactions of appropriate precursors. A common method includes:
The synthesis often requires specific conditions such as:
The molecular structure of 4H-1-Benzazepin-4-one consists of:
Key structural data include:
4H-1-Benzazepin-4-one participates in various chemical reactions, including:
Common reagents and conditions for these reactions include:
Major products from these reactions may include hydroxylated derivatives or other functionalized benzazepines.
The mechanism of action for 4H-1-Benzazepin-4-one involves its interaction with various biological targets, primarily through modulation of neurotransmitter systems.
Research indicates that benzazepine derivatives can influence:
4H-1-Benzazepin-4-one is characterized by:
Key chemical properties include:
4H-1-Benzazepin-4-one has several applications in scientific research, including:
The core structure 4H-1-benzazepin-4-one belongs to the benzannulated azepine family of heterocyclic compounds. According to IUPAC guidelines, its nomenclature follows strict prioritization rules:
phenylmethyl) attached to the nitrogen (N1). Here, "1-(phenylmethyl)-" takes precedence over the saturated core designation "1,2,3,5-tetrahydro-" [4]. Table 1: Systematic Nomenclature of Tetrahydrobenzazepin-4-one Derivatives
| Core Structure | Substituent(s) | Systematic IUPAC Name | Ref. |
|---|---|---|---|
| 4H-1-Benzazepin-4-one | None (fully unsaturated) | 4H-1-Benzazepin-4-one | [5] |
| 4H-1-Benzazepin-4-one | 1,2,3,5-Tetrahydro- | 1,2,3,5-Tetrahydro-4H-1-benzazepin-4-one | [9] |
| 1,2,3,5-Tetrahydro-4H-1-benzazepin-4-one | 1-(Phenylmethyl)- | 1,2,3,5-Tetrahydro-1-(phenylmethyl)-4H-1-benzazepin-4-one | [4] |
| 1,2,3,5-Tetrahydro-4H-1-benzazepin-4-one | 3-Methyl- | 3-Methyl-1,2,3,5-tetrahydro-4H-1-benzazepin-4-one | [7] |
The 1-benzazepin-4-one scaffold exhibits distinct structural and electronic features compared to related bioactive heterocycles, significantly influencing its pharmacological profile and chemical reactivity:
Table 2: Structural Comparison of Benzazepinone with Related Heterocyclic Systems
| Feature | 1-Benzazepin-4-one (e.g., Tetrahydro) | 1,4-Benzodiazepin-2-one (e.g., Diazepam Core) | Azepane | Chromone (4H-1-Benzopyran-4-one) |
|---|---|---|---|---|
| Core Ring Size | 7-membered | 7-membered | 7-membered | 6-membered (pyran) |
| Key Heteroatoms | N1, O (carbonyl) | N1, N4, O (carbonyl) | N1 | O1 (ether), O (carbonyl) |
| Fusion | Benzo fused | Benzo fused | Not fused (or benzo) | Benzo fused |
| Saturation (Typical) | Partially saturated (2,3,4,5-tetrahydro) | Unsaturated or partially saturated | Fully saturated | Unsaturated |
| Lactam Carbonyl Position | C4 (beta to N) | C2 (alpha to N1) | Absent | C4 (part of enone system) |
| Representative Bioactivity | Nav1.7 blockers, Ca²⁺ channel modulators | GABAA receptor modulators (anxiolytics) | Conformational modulators | Antioxidants, kinase inhibitors |
| Conformational Flexibility | Moderate (constraint by fusion & carbonyl) | Lower (more planar) | High | Low (planar) |
| Example Drugs/Leads | SCH 12679 (antipsychotic), Nav1.7 blockers [6][8] | Diazepam, Clonazepam | Polyhydroxylated analogs (e.g., glycosidase inhibitors) | Flavonoid precursors |
The partially saturated 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one core introduces critical stereochemical complexity with significant implications for biological activity and synthesis:
Table 3: Stereochemical Features and Influences in Tetrahydrobenzazepin-4-ones
| Stereochemical Element | Location/Type | Synthetic/Structural Consequence | Biological Impact | Ref. |
|---|---|---|---|---|
| C3 Stereocenter | Chiral carbon | Key site for enantioselective synthesis (e.g., biocatalysis, asymmetric lithiation). Controls ring puckering. | Determines potency and selectivity for ion channels (Nav1.7, Cav) and GPCRs. | [3][6][7][8] |
| Ring Fusion | Planar, rigid benzene ring | Restricts conformational mobility of the azepine ring. Favors specific conformers (e.g., pseudo-equatorial carbonyl). | Constrains presentation of substituents to biological targets. | [7] |
| Lactam Carbonyl | Fixed sp² geometry | Defines strong dipole moment. Acts as essential H-bond acceptor. Adopts preferred orientation relative to ring fusion. | Critical pharmacophore for receptor binding (e.g., Nav channel LA site). | [3][6][7][8] |
| N1 Substituent | Configuration (if chiral) / Conformation | Can influence ring conformation via steric effects or participation. Chiral N-benzyl groups introduce additional stereogenicity. | Modulates bioavailability, metabolism, and target engagement profile. | [4][7] |
| Biocatalysis (IREDs) | Enantioselective reduction | Enables synthesis of (R)- or (S)-3-aryl tetrahydrobenzazepines with >99% ee. | Provides access to therapeutically relevant enantiomers. | [7] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: